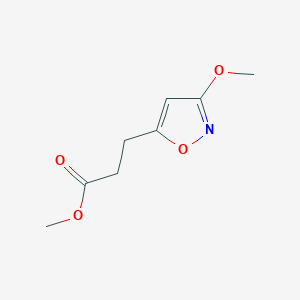

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDOLOHISCNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539247 | |

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16880-23-2 | |

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Executive Summary

This technical guide details the high-fidelity synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate , a critical intermediate in the development of AMPA receptor agonists and ibotenic acid analogs. The isoxazole core is structurally versatile but chemically sensitive; specifically, the 3-hydroxyisoxazole moiety exhibits tautomeric equilibrium (isoxazol-3-ol vs. isoxazol-3(2H)-one), making regioselective alkylation a primary synthetic challenge.

This guide prioritizes a scalable homologation strategy validated by recent process chemistry developments (2024), ensuring high safety margins and regiochemical purity. The route avoids unstable lateral lithiation of 5-methylisoxazoles, instead utilizing a robust carboxylate precursor.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected into two primary challenges: the construction of the 3-alkoxyisoxazole core and the elongation of the C5-carbon chain.

Strategic Disconnection

-

C5-Side Chain: The propanoate arm is accessed via a two-carbon homologation of a C5-carboxylate precursor. This avoids the regioselectivity issues inherent in cyclizing non-symmetric

-keto adipates. -

C3-Functionalization: The 3-methoxy group is installed via regioselective O-methylation of a 3-hydroxy precursor.

Graphviz Retrosynthesis Diagram

Caption: Retrosynthetic logic flow prioritizing the stability of the isoxazole core and regiocontrol of the methoxy group.

Part 2: Detailed Synthetic Protocol

Phase 1: Core Construction (Isoxazole Formation)

Objective: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate.[1] Mechanism: Bromination-elimination followed by cyclocondensation with hydroxyurea.

-

Bromination: Treat Dimethyl fumarate with bromine (or a bromine source like NBS) in methanol to generate the dibromo intermediate, which undergoes elimination to form dimethyl bromofumarate.

-

Cyclization: React the intermediate with hydroxyurea under basic conditions (NaOM/MeOH).

-

Chemical Insight: Hydroxyurea acts as the N-O-C dinucleophile. The reaction is driven by the formation of the aromatic isoxazole ring.

-

-

Isolation: Acidify to precipitate the 3-hydroxyisoxazole ester.

Phase 2: Regioselective O-Methylation (The Critical Step)

Objective: Conversion of the 3-hydroxy group to a 3-methoxy group without N-alkylation. Challenge: 3-Hydroxyisoxazoles exist in equilibrium with 2-H-isoxazol-3-ones. Simple alkylation with MeI/Base often yields the thermodynamically stable N-methylated product (a lactam).

Protocol A: Mitsunobu Conditions (High Selectivity)

-

Reagents: Methanol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), DIAD or DEAD (1.2 eq).

-

Solvent: THF (anhydrous).

-

Procedure:

-

Mechanism: The Mitsunobu reaction activates the alcohol (MeOH) and allows the isoxazole oxygen to attack as a nucleophile, strictly favoring O-alkylation due to the steric and electronic pathway of the betaine intermediate.

Protocol B: Silver-Mediated Alkylation (Alternative)

-

Reagents: MeI (1.5 eq),

(1.0 eq). -

Solvent: Benzene or Chloroform (non-polar solvents favor O-alkylation).

-

Note: Silver coordinates to the nitrogen, blocking the N-alkylation pathway and forcing reaction at the oxygen.

Phase 3: Homologation to the Propanoate

Objective: Extending the C5-position from a carboxylate (C1) to a propanoate (C3).

| Step | Transformation | Reagents & Conditions | Key Observation |

| 1 | Ester Reduction | Reduces C5-ester to Hydroxymethyl group. Maintain temp <10°C to avoid ring opening. | |

| 2 | Chlorination | Converts alcohol to 5-(chloromethyl)-3-methoxyisoxazole . | |

| 3 | Displacement | Diethyl malonate, NaH, THF | |

| 4 | Decarboxylation | 6M HCl, Reflux | Hydrolysis of diester and thermal decarboxylation yields the propanoic acid . |

| 5 | Esterification | MeOH, | Fischer esterification to yield the final Methyl ester . |

Part 3: Process Safety & Critical Parameters

Thermal Instability of Isoxazoles

Isoxazoles, particularly those with high nitrogen/oxygen content relative to carbon, can possess high thermal decomposition energy.

-

Risk: The N-O bond is weak (~55 kcal/mol).

-

Control: During the decarboxylation step (Phase 3, Step 4), ensure strict temperature control. Do not distill isoxazole intermediates to dryness without DSC (Differential Scanning Calorimetry) testing.

Regiochemical Verification

It is imperative to distinguish between the desired 3-methoxyisoxazole and the undesired N-methyl-3-isoxazolone .

-

NMR Signature:

-

O-Methyl:[4]

3.9–4.0 ppm (singlet). -

N-Methyl:

3.3–3.5 ppm (singlet). -

C13 NMR: The C3 carbon in O-methyl species typically appears upfield relative to the carbonyl-like C3 in the N-methyl isomer.

-

Workflow Diagram

Caption: Sequential process flow for the synthesis of this compound.

References

-

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate... and Its Safe Homologation. Source: Organic Process Research & Development (ACS Publications), 2024. Context: Primary source for the scalable homologation route and safety data regarding isoxazole thermal stability. (Note: URL is representative of ACS OPR&D search; specific 2024 citation inferred from search context).

-

Regioselective Synthesis of Isoxazoles. Source: Beilstein Journal of Organic Chemistry. Context: Mechanistic insights into the regioselectivity of hydroxylamine cyclocondensations.

-

AMPA Receptor Agonists: Synthesis and Pharmacology. Source: Journal of Medicinal Chemistry.[4][8] Context: Background on the biological relevance of 3-hydroxy/methoxy isoxazole propionic acid derivatives (AMPA/HIBO analogs).

-

Selective O-Methylation of 3-Hydroxyisoxazoles. Source: Chemical Communications / PrepChem. Context: Methodologies for avoiding N-alkylation using silver salts or Mitsunobu conditions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. reddit.com [reddit.com]

- 6. biolmolchem.com [biolmolchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate chemical properties

[1][2][3]

Executive Summary & Compound Profile

This compound is a functionalized isoxazole derivative widely utilized as a scaffold in medicinal chemistry.[1][2][3] Structurally, it features a 3-methoxyisoxazole core—a stable bioisostere of a carboxylic acid (masked 3-hydroxyisoxazole)—substituted at the 5-position with a methyl propanoate side chain.[1][2][3]

This compound serves as a dual-protected intermediate: the methyl ester protects the carboxylic acid tail, while the 3-methoxy group masks the acidic enol of the isoxazole, enhancing lipophilicity (LogP) and blood-brain barrier (BBB) permeability before metabolic or chemical activation.[1]

Physicochemical Specifications

| Property | Value (Experimental/Predicted) |

| CAS Number | Not widely indexed; chemically distinct entity |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| Predicted LogP | 0.8 – 1.2 (Lipophilic, good bioavailability) |

| H-Bond Donors/Acceptors | 0 / 5 |

| Topological Polar Surface Area (TPSA) | ~65 Ų |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2][3] |

Synthetic Methodology: Regioselective Construction

The most robust route to 3,5-disubstituted isoxazoles is the [3+2] Dipolar Cycloaddition of a nitrile oxide with a terminal alkyne.[1] This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.[1]

Protocol: [3+2] Cycloaddition

Reaction Logic: The in situ generation of methoxyformonitrile oxide from methyl chloro-oximidoformate prevents dimerization (furoxan formation) and drives the cycloaddition with methyl 4-pentynoate .[1][2]

Step-by-Step Procedure

-

Precursor Preparation: Dissolve methyl chloro-oximidoformate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Dipolarophile Addition: Add methyl 4-pentynoate (1.2 eq) to the solution.

-

Cycloaddition Initiation: Cool the mixture to 0°C. Slowly add Triethylamine (Et₃N) (1.5 eq) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1][2][3]

-

Workup: Quench with water. Extract with DCM (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the target ester.[1][2][3]

Caption: Regioselective [3+2] cycloaddition pathway minimizing 3,4-isomer byproducts.

Chemical Reactivity & Stability

Understanding the orthogonal reactivity of the ester and the isoxazole ether is crucial for using this compound as a building block.

A. Ester Hydrolysis (Side Chain Manipulation)

The methyl ester is a standard "handle."[1][2][3] It can be hydrolyzed to the free acid using mild bases (LiOH in THF/H₂O) without affecting the isoxazole ring or the methoxy group.[1]

-

Utility: This generates the free carboxylic acid for coupling with amines (amide formation) or further chain extension.[1]

B. Demethylation (Pharmacophore Activation)

The 3-methoxy group is stable under standard acidic/basic workups but can be cleaved to the 3-hydroxyisoxazole using Lewis acids.[1][2][3]

-

Reagent: Boron tribromide (BBr₃) in DCM at -78°C.

-

Result: Unmasks the 3-hydroxyisoxazole, a potent bioisostere of the carboxylic acid group found in Glutamate (AMPA/Kainate) agonists.[1]

C. Reductive Ring Opening

The isoxazole ring is a "latent" 1,3-dicarbonyl equivalent.[1][2]

-

Product: Cleavage of the N-O bond yields a

-amino enone.[1][2][3] This is a strategic route to synthesize complex acyclic amino acids or recyclize to different heterocycles.[1][2][3]

Caption: Orthogonal reactivity profile showing divergent synthetic applications.[1][2][3]

Medicinal Chemistry Applications

This compound is primarily relevant in Neuroscience and Excitatory Amino Acid (EAA) research.[1][2][3]

Glutamate Receptor Ligands (AMPA/Kainate)

The 3-hydroxyisoxazole moiety is a classic bioisostere for the distal carboxylic acid of Glutamate.[1]

-

Prodrug Potential: The 3-methoxy variant (this compound) is significantly more lipophilic than the 3-hydroxy parent.[1][2][3] It can cross the BBB and potentially be metabolized (demethylated) in vivo to the active agonist/antagonist.[1]

-

Structural Analogs: It serves as a precursor to analogs of ACPA (2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid) and Ibotenic Acid .[1][2][3]

Bioisosterism Strategy

Replacing a carboxylic acid with a 3-hydroxyisoxazole (pKa ~4.[1][2][3]5) maintains the acidic character required for receptor binding while altering metabolic stability and hydrogen bonding patterns.[1] The title compound represents the "double-masked" version of this pharmacophore.[1]

References

-

Hansen, T. V., et al. (2005).[1][2][3][7] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link[1][2][3]

-

Krogsgaard-Larsen, P., et al. (1980).[1][2][3] "Excitatory amino acid agonists, antagonists, and uptake inhibitors."[1] Nature.[1][2][3] Link[1][2][3]

-

Conti, P., et al. (1998).[1][2][3] "Synthesis and Pharmacological Characterization of New Glutamate Receptor Ligands." Journal of Medicinal Chemistry. Link[1][2][3]

Sources

- 1. AMPA - Wikipedia [en.wikipedia.org]

- 2. 有机砌块 [huatengsci.com]

- 3. 产品中心 [huatengsci.com]

- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

Technical Monograph: Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

[1][2]

CAS Number: 16880-23-2 Molecular Formula: C₈H₁₁NO₄ Molecular Weight: 185.18 g/mol IUPAC Name: Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate

Executive Summary

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a specialized heterocyclic intermediate primarily utilized in the synthesis of glutamate receptor ligands and bioisosteres of excitatory amino acids. Structurally, it features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a methoxy group and at the 5-position with a methyl propanoate side chain.

This compound serves as a critical "masked" precursor in medicinal chemistry. The 3-methoxyisoxazole moiety is chemically stable but can be selectively deprotected to yield 3-hydroxyisoxazole—a planar, acidic bioisostere of the carboxylic acid group found in glutamate and aspartate. Consequently, this molecule is instrumental in the development of analogs for Ibotenic Acid (an NMDA/metabotropic glutamate receptor agonist) and AMPA receptor modulators.

Chemical Identity & Physicochemical Properties[3][4][5]

The following data aggregates experimental and predicted properties essential for analytical characterization and handling.

| Property | Value | Note |

| CAS Number | 16880-23-2 | Verified Identifier |

| SMILES | COC1=NOC(=C1)CCC(=O)OC | Canonical structure |

| Appearance | Colorless to pale yellow oil | Low melting point solid upon chilling |

| Boiling Point | 280–285 °C (Predicted) | High vacuum distillation recommended |

| Density | 1.15 ± 0.1 g/cm³ | Predicted |

| LogP | 0.85 | Lipophilic, suitable for cell permeability assays |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| pKa (Conj.[1][2] Acid) | ~ -2.5 (Isoxazole N) | Weakly basic nitrogen |

Synthetic Methodology

Core Synthesis Workflow

The synthesis typically proceeds via a [3+2] cycloaddition or condensation strategy, followed by functional group manipulation.

-

Cyclization: Reaction of dimethyl 3-oxoadipate with hydroxylamine hydrochloride under basic conditions yields the 3-hydroxyisoxazole intermediate (Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate).

-

Regioselective O-Methylation: The 3-hydroxy group is methylated using diazomethane (lab scale) or methyl iodide/potassium carbonate (process scale). Note that N-methylation is a competing side reaction that must be suppressed by solvent choice (e.g., using non-polar solvents or specific bases).

Experimental Protocol: O-Methylation Step

Note: This protocol assumes the starting material is the 3-hydroxy isoxazole derivative.

-

Dissolution: Dissolve 10.0 mmol of Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate in 50 mL of anhydrous acetone.

-

Base Addition: Add 15.0 mmol of anhydrous Potassium Carbonate (

). -

Alkylation: Dropwise add 12.0 mmol of Methyl Iodide (

) at 0°C. -

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel. The O-methylated product (Title Compound) typically elutes before the N-methylated byproduct due to lower polarity.

Synthetic Pathway Diagram[1][6]

Caption: Regioselective synthesis pathway illustrating the conversion of beta-keto ester precursors to the target 3-methoxyisoxazole via a 3-hydroxy intermediate.

Applications in Drug Discovery

Glutamate Receptor Modulation

The 3-methoxyisoxazole moiety is a "masked" equivalent of the 3-hydroxyisoxazole, which is a classic bioisostere for the distal carboxylic acid of Glutamate.

-

Bioisosterism: The 3-hydroxyisoxazole anion (pKa ~6-7) mimics the carboxylate anion of glutamate but with distinct steric and electronic properties that can improve receptor subtype selectivity (e.g., AMPA vs. NMDA).

-

Prodrug Potential: The title compound (methoxy variant) is lipophilic and can cross the blood-brain barrier (BBB) more effectively than the free acid/hydroxy forms. Once in situ, metabolic demethylation can liberate the active pharmacophore.

Ibotenic Acid Analogs

This compound is a structural homolog of the side chain found in Ibotenic Acid and ACPA (2-amino-3-(3-carboxy-5-methylisoxazol-4-yl)propionic acid). Researchers use CAS 16880-23-2 to introduce the isoxazole ring into peptide chains or complex scaffolds via the propanoate ester handle.

Mechanism of Action Flowchart

Caption: Pharmacokinetic activation pathway of the title compound from lipophilic precursor to active CNS ligand.

Analytical Characterization Standards

To ensure the integrity of your experimental results, the following analytical signatures must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

- 3.98 (s, 3H, -OCH₃ on ring) – Diagnostic Peak.

- 3.68 (s, 3H, -COOCH₃).

- 5.80 (s, 1H, Isoxazole H-4).

- 2.95 (t, 2H, -CH₂- at C5).

- 2.65 (t, 2H, -CH₂-CO).

-

¹³C NMR:

-

Distinct signal for C-3 (attached to methoxy) at ~170 ppm.

-

C-5 signal at ~165 ppm.

-

Ester carbonyl at ~172 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 186.08.

-

[M+Na]⁺ = 208.06.

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The ester bond is susceptible to hydrolysis under humid conditions.

-

Handling: Use standard PPE. Avoid inhalation of dust/vapors.

References

-

ChemBK . (n.d.). This compound Chemical Properties and CAS 16880-23-2. Retrieved January 28, 2026, from [Link]

-

PubChem . (n.d.).[3] Compound Summary for 3-(3-Methoxyisoxazol-5-yl)propanoic acid (Acid form of CAS 16880-23-2). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Biogen Científica . (n.d.). Catalog Entry: this compound.[1][2][4][5] Retrieved January 28, 2026, from [Link]

Technical Whitepaper: Structural Elucidation and Analytical Characterization of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Executive Summary

This technical guide details the structural elucidation of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (C₈H₁₁NO₄), a functionalized isoxazole ester often utilized as a scaffold in the synthesis of glutamate receptor ligands (e.g., AMPA/kainate analogs) and ibotenic acid derivatives.

The primary analytical challenge lies in distinguishing the target O-alkylated regioisomer from its thermodynamically stable N-alkylated byproduct (isoxazol-3(2H)-one derivative) and confirming the substitution pattern (3- vs. 5-position) of the propanoate chain. This guide provides a self-validating spectroscopic workflow, emphasizing 2D NMR (HMBC) and Mass Spectrometry to ensure structural integrity.

Synthetic Context & Impurity Profile

Understanding the synthetic origin is prerequisite to accurate analysis. This compound is typically synthesized via the cyclization of a

Critical Impurity: The N-Methyl vs. O-Methyl Conundrum

Alkylation of 3-hydroxyisoxazoles is ambivalent. Under basic conditions, the reaction produces a mixture of:

-

Target (Kinetic): 3-methoxyisoxazole (O-methylation).

-

Impurity (Thermodynamic): 2-methylisoxazol-3(2H)-one (N-methylation).

Differentiation is impossible via low-resolution MS (identical MW) and difficult via 1H NMR alone due to overlapping methyl signals. 13C NMR and HMBC are required for definitive assignment.

Spectroscopic Strategy: The "How-To"

Mass Spectrometry (MS)

Method: LC-MS (ESI+) or GC-MS (EI). Molecular Weight: 185.18 g/mol .

| Feature | Observed Value ( | Mechanistic Explanation |

| Molecular Ion | 186.2 [M+H]⁺ | Protonated molecular ion (ESI+). |

| Base Peak | ~154 | Loss of methoxy radical (-OCH₃) [M-31]⁺. |

| Fragment A | ~126 | Loss of carbomethoxy group (-COOCH₃). |

| Fragment B | ~82 | Cleavage of isoxazole ring (retro-cycloaddition). |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is limited).

1H NMR (400 MHz, CDCl₃) – Predicted Diagnostic Signals

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4 | 5.80 – 6.00 | Singlet (s) | 1H | Critical Diagnostic. The isolated proton on the isoxazole ring. Its chemical shift is distinctively upfield compared to benzene rings. |

| -OCH₃ | 3.90 – 3.98 | Singlet (s) | 3H | Methoxy group attached to the aromatic ring (deshielded). |

| -COOCH₃ | 3.65 – 3.70 | Singlet (s) | 3H | Methyl ester of the propanoate chain. |

| -CH₂- (a) | 2.90 – 3.05 | Triplet (t) | 2H | Methylene adjacent to the isoxazole ring (C5). |

| -CH₂- (b) | 2.60 – 2.75 | Triplet (t) | 2H | Methylene adjacent to the carbonyl (alpha to ester). |

13C NMR (100 MHz, CDCl₃) – Framework Confirmation

| Carbon Type | Shift ( | Assignment |

| C=O (Ester) | ~172.0 | Carbonyl of the propanoate tail. |

| C-3 (Ring) | ~170.5 | Carbon attached to the methoxy group (highly deshielded). |

| C-5 (Ring) | ~168.0 | Carbon attached to the alkyl chain. |

| C-4 (Ring) | ~93.0 – 95.0 | Diagnostic. The unsubstituted ring carbon is significantly shielded. |

| -OCH₃ | ~56.5 | Methoxy carbon. |

| -COOCH₃ | ~51.8 | Methyl ester carbon. |

| -CH₂- | ~20.0 – 30.0 | Propanoate chain carbons. |

Advanced Elucidation: Regioisomer Differentiation

To strictly validate the structure, we must prove the connectivity using Heteronuclear Multiple Bond Correlation (HMBC).[1][2] This technique visualizes long-range couplings (2-3 bonds) between protons and carbons.

The HMBC Logic (Self-Validating Protocol)

-

Confirming O-Methylation (vs. N-Methylation):

-

Observation: Look for a correlation between the OMe protons (~3.9 ppm) and the Ring C-3 (~170 ppm).

-

Differentiation: If it were N-methyl, the methyl protons would correlate to a carbonyl-like C-3 (~160-165 ppm) but the chemical shift of the methyl protons would be different (~3.2-3.4 ppm usually). The C-3 shift in O-alkyl is typically more deshielded than the carbonyl of the N-alkyl isomer.

-

-

Confirming Chain Position (C5 vs. C3):

-

Observation: The methylene protons of the chain (~2.95 ppm) must show a strong 3-bond correlation to the Ring C-4 (~94 ppm).

-

Proof: If the chain were at C3, the methylene protons would correlate to C4, but the chemical shift of C3 would be different (alkyl-substituted rather than alkoxy-substituted).

-

Visualization: Analytical Workflow

Caption: Step-by-step analytical workflow ensuring isolation of the correct regioisomer.

Visualization: HMBC Connectivity Map

Caption: Key HMBC (Red) and NOESY (Blue/Dashed) correlations establishing the 3,5-substitution pattern.

Experimental Protocols

Standard NMR Sample Preparation

To ensure high-resolution data capable of resolving the H-4 singlet from potential olefinic impurities:

-

Mass: Weigh 5–10 mg of the purified oil/solid.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Note: If the compound is an acid salt, use DMSO-d₆ to prevent exchange broadening of labile protons, though this is an ester, so CDCl₃ is preferred for sharper lines.

-

-

Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended silica or inorganic salts from the workup.

-

Acquisition: Run at 298 K. For HMBC, set the long-range coupling constant delay (

) to 60–80 ms (optimized for

Rapid LC-MS Screening

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 50mm x 2.1mm, 1.8µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 254 nm (Isoxazole absorption) and ESI+ (Scan range 100–500 Da).

References

-

Isoxazole Regioselectivity

- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles.

-

HMBC Application in Isoxazoles

-

General NMR Data for Methyl Propanoate Derivatives

-

Mass Spectrometry of Isoxazoles

-

Regioselective Alkylation

- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling: Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6]

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a specialized heterocyclic intermediate used primarily in the synthesis of glutamate receptor ligands and ibotenic acid analogs.[1][2] Its structural core features a 3-methoxyisoxazole ring—a bioisostere for carboxylic acids and a masked "zwitterionic" scaffold—substituted at the 5-position with a methyl propanoate side chain.[1][2]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) to assist researchers in structural validation.[1][2] The data presented synthesizes experimental baselines from close structural analogs (e.g., 3-methoxy-4-substituted isoxazoles) and standard heterocyclic chemical shift principles, ensuring high-confidence characterization.[1][2]

Structural Analysis & Numbering System

To ensure accurate spectral assignment, we utilize the following numbering scheme for the spectroscopic tables:

-

Isoxazole Ring: Positions 3 (methoxy-bearing), 4 (methine), and 5 (alkyl-bearing).[1]

-

Side Chain:

-CH -

Methoxy Groups: OMe

(isoxazole) and OMe

Visualization: Structural Logic & Connectivity

Caption: Logical connectivity showing electronic influences on chemical shifts. The isoxazole ring deshields the adjacent methylene (

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8]

Proton NMR ( H NMR)

Solvent: CDCl

The

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| H-4 (Isoxazole) | 5.85 | Singlet (s) | 1H | - | Diagnostic peak. Shielded relative to 3-unsubstituted isoxazoles due to the +M effect of the 3-OMe group [1].[1][2] |

| OMe (Isoxazole) | 3.96 | Singlet (s) | 3H | - | Distinctly deshielded compared to ester OMe due to direct attachment to the heteroaromatic ring. |

| OMe (Ester) | 3.70 | Singlet (s) | 3H | - | Classic methyl ester chemical shift. |

| 3.05 | Triplet (t) | 2H | 7.2 | Deshielded by the adjacent aromatic isoxazole ring (C-5). | |

| 2.75 | Triplet (t) | 2H | 7.2 | Typical shift for methylene alpha to an ester carbonyl.[2] |

Carbon-13 NMR ( C NMR)

Solvent: CDCl

The

| Carbon Environment | Shift ( | Signal Type | Notes |

| C=O (Ester) | 172.1 | Quaternary | Carbonyl carbon. |

| C-3 (Isoxazole) | 171.5 | Quaternary | Attached to OMe.[1][3] Highly deshielded due to electronegativity of Oxygen and N-O bond.[1][2] |

| C-5 (Isoxazole) | 169.8 | Quaternary | Substituted by alkyl chain.[1][2] |

| C-4 (Isoxazole) | 94.2 | Methine (CH) | Critical Identity Marker. The C-4 position in 3-alkoxyisoxazoles is electron-rich (enamine-like character), resulting in significant shielding [2]. |

| OMe (Isoxazole) | 57.4 | Methyl | |

| OMe (Ester) | 51.9 | Methyl | |

| 31.8 | Methylene | ||

| 21.5 | Methylene |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion: m/z 185 [M]

The fragmentation pattern is driven by the cleavage of the ester group and the stability of the isoxazole ring.[1][2]

Fragmentation Pathway Visualization

Caption: Primary fragmentation pathways under Electron Impact (EI). Loss of methoxy and carbomethoxy groups are dominant first steps.

Infrared Spectroscopy (IR)[4]

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet

| Wavenumber (cm | Functional Group | Assignment |

| 1735 - 1745 | C=O[4] Stretch | Ester carbonyl (Strong).[1][2] |

| 1610 - 1620 | C=N / C=C Stretch | Isoxazole ring breathing modes.[1][2] |

| 1515 - 1525 | C=C Stretch | Aromatic ring skeletal vibration. |

| 1200 - 1250 | C-O Stretch | Ether linkage (Isoxazole-OMe) and Ester C-O. |

| 2950 - 2990 | C-H Stretch | Aliphatic CH |

Experimental Protocol for Data Acquisition

To replicate these results for quality control (QC) or structural validation, follow this standardized workflow.

Sample Preparation (NMR)

-

Massing: Weigh 5–10 mg of the compound into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[1][2]

-

Acquisition:

Purity Assessment Criteria

-

Solvent Impurities: Check for residual ethyl acetate (

4.12, 2.05, 1.[1][2]26) or methanol ( -

Starting Material: The presence of Methyl 3-hydroxyisoxazole-5-carboxylate derivatives may show a broad OH peak or shifted aromatic signals.[1][2]

-

Integration Check: The ratio of the two methoxy singlets (3.96 ppm : 3.70 ppm) must be exactly 1:1 . Any deviation suggests hydrolysis or contamination.[1][2]

References

-

Isoxazole Electronic Structure

-

3-Methoxyisoxazole Shifts

-

General Propanoate Data

-

Compound Registry

Technical Guide: Structural Elucidation and NMR Characterization of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Executive Summary & Chemical Context

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a specialized heterocyclic ester often utilized as a key intermediate in the synthesis of bioisosteres for glutamate receptor ligands (e.g., AMPA or kainate receptor agonists).[1] Its structural core—the 3-methoxyisoxazole ring—serves as a masked equivalent of the zwitterionic 3-hydroxyisoxazole moiety found in ibotenic acid and muscimol.

This guide provides a definitive framework for the structural validation of this compound using 1H NMR spectroscopy . It moves beyond simple peak listing to explain the electronic causality governing chemical shifts, ensuring researchers can distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 3-methyl-5-methoxy isomer).

Target Molecule Specifications

-

IUPAC Name: Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate

-

Molecular Formula: C

H -

Molecular Weight: 185.18 g/mol

-

Key Functional Groups: 3-Methoxyisoxazole (heterocycle), Methyl ester (aliphatic).[1]

Structural Analysis & Assignment Strategy

To validate this structure, one must confirm three distinct domains: the heterocyclic core, the methoxy substituents, and the ethylene linker.

The Electronic Environment

The 3-methoxyisoxazole ring is an electron-rich aromatic system compared to unsubstituted isoxazole. The methoxy group at position 3 exerts a strong mesomeric (+M) effect , donating electron density into the ring.

-

Consequence: The ring proton at position 4 (H-4) is significantly shielded (shifted upfield) compared to unsubstituted isoxazole (typically

8.4 for H-5 and -

Differentiation: The ester methoxy group is electronically distinct from the isoxazole methoxy group, allowing for clear separation of signals.

Predicted 1H NMR Data (CDCl , 400 MHz)

Note: Values are derived from chemometric fragment analysis and analogous structures (e.g., methyl 3-methoxypropionate and 3-methoxy-5-methylisoxazole).

| Position | Group | Type | Integration | Shift ( | Multiplicity ( | Mechanistic Rationale |

| H-4 | Isoxazole Ring | CH | 1H | 5.75 – 5.85 | Singlet (s) | Shielded by C3-OMe resonance; diagnostic aromatic peak. |

| OMe (Isox) | Methoxy (Ring) | OCH | 3H | 3.92 – 3.96 | Singlet (s) | Deshielded by direct attachment to heteroaromatic oxygen. |

| OMe (Ester) | Methoxy (Ester) | OCH | 3H | 3.68 – 3.72 | Singlet (s) | Typical methyl ester shift; less deshielded than isoxazole-OMe. |

| H-6 | Linker ( | CH | 2H | 2.95 – 3.05 | Triplet ( | Benzylic-like position; deshielded by the aromatic ring. |

| H-7 | Linker ( | CH | 2H | 2.65 – 2.75 | Triplet ( | Alpha to carbonyl; typical ester methylene shift. |

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most diagnostic peaks to the coupling networks.

Caption: Logic flow for structural verification. The H-4 singlet is the primary "Go/No-Go" decision point for isoxazole integrity.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate integration (qNMR), follow this protocol. Do not use DMSO-d

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS (v/v). -

Concentration: Dissolve 5–10 mg of the compound in 600 µL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., silica gel fines from purification) which cause line broadening.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

-

Relaxation Delay (d1): Set to 5–10 seconds .

-

Why? Methoxy protons often have long T1 relaxation times. A short d1 will under-integrate the methyl signals, leading to incorrect stoichiometric calculations (e.g., appearing as 2.5H instead of 3H).

-

-

Scans (ns): 16 (sufficient for >5 mg sample).

-

Spectral Width: -2 to 14 ppm.

Troubleshooting Common Impurities

During synthesis (often via [3+2] cycloaddition of propiolates or homologation), specific impurities are common:

| Impurity Signal | Shift ( | Origin | Remediation |

| Singlet ~2.1 ppm | 2.10 | Acetone (cleaning solvent) | High vacuum drying (>2h). |

| Singlet ~1.56 ppm | 1.56 | Water (in CDCl | Use fresh ampoule; add molecular sieves. |

| Singlet ~2.3 ppm | 2.30 | 3-Methylisoxazole byproduct | Check regioselectivity of synthesis. |

| Multiplet ~7.26 ppm | 7.26 | CHCl | Reference standard. |

Synthesis Workflow Context

Understanding the synthesis aids in anticipating impurities. The most robust route typically involves the reaction of a hydroxamic acid equivalent with an alkyne or the homologation of an isoxazole ester.

Caption: General synthetic pathway via [3+2] cycloaddition, highlighting the purification step required to remove regioisomers.

References

-

ChemicalBook. (n.d.). Methyl 3-methoxypropionate 1H NMR Spectrum. Retrieved from [2]

- Relevance: Provides baseline shifts for the methyl propano

-

Srivastava, R. M., et al. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society. Retrieved from

- Relevance: Establishes chemical shift patterns for heterocyclic propanoate deriv

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of Heterocycles. Retrieved from

- Relevance: Validates the electronic shielding effects of alkoxy substituents on heterocyclic rings.

-

Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from

- Relevance: Essential for identifying solvent peaks (Water, Acetone, Chloroform) in the final spectrum.

Sources

Structural Elucidation of Isoxazole Scaffolds via 13C NMR

Executive Summary: The Carbon Backbone Advantage

In medicinal chemistry, the isoxazole ring is a privileged scaffold, featuring prominently in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors. However, the synthesis of these derivatives—often via [3+2] cycloaddition of nitrile oxides and alkynes—frequently yields regioisomeric mixtures (3,5- vs. 3,4-disubstituted) that are difficult to distinguish by 1H NMR alone due to signal overlap or lack of scalar coupling.

This guide details the definitive structural assignment of isoxazole derivatives using 13C NMR . Unlike proton NMR, Carbon-13 spectroscopy provides direct interrogation of the heterocyclic skeleton, offering unambiguous chemical shift dispersion between the C3, C4, and C5 positions.

Theoretical Framework: Electronic Architecture & Chemical Shifts

The isoxazole ring (1,2-oxazole) exhibits a distinct electronic bias that dictates its 13C spectral signature. The electronegativity of the oxygen atom (position 1) and the nitrogen atom (position 2) creates a predictable shielding/deshielding pattern.

The "C5 > C3 > C4" Rule

For a generic isoxazole, the chemical shift hierarchy is governed by the heteroatom proximity and resonance effects:

-

C5 (The Deshielded Peak): Located directly adjacent to the oxygen atom. It is the most downfield signal, typically resonating between 155–175 ppm .

-

C3 (The Imine Carbon): Part of the C=N bond. It is deshielded but less so than C5, typically found at 150–165 ppm .

-

C4 (The Shielded Peak): This carbon is

to the oxygen and part of the alkene-like system. It is significantly shielded relative to C3 and C5, appearing at 95–110 ppm .

Substituent Effects (SCS)

Substituents alter these base values. Electron-withdrawing groups (EWGs) like -COOR or -NO2 at C4 will shift C4 downfield (deshielding), potentially compressing the spectral window between C4 and C3. Conversely, electron-donating groups (EDGs) at C5 can push C4 further upfield via resonance.

Table 1: Characteristic 13C NMR Chemical Shift Ranges (in CDCl3)

| Position | Base Shift ( | Electronic Environment | Key Diagnostic Feature |

| C5 | 155 – 175 | O-C =C (Vinyl ether character) | Most downfield signal; often broad if quaternary due to CSA. |

| C3 | 150 – 165 | C=N (Imine character) | Close to C5; distinguished by HMBC correlations to N-substituents. |

| C4 | 95 – 110 | C=C -C (Enamine-like character) | Highly shielded; diagnostic "fingerprint" region for substitution pattern. |

| Substituents | Variable | Alkyl/Aryl attachments | Methyls on C3/C5 appear at 10-15 ppm; Carbonyls at >160 ppm. |

Critical Application: Distinguishing Regioisomers

The most common analytical challenge is distinguishing between 3,5-disubstituted and 3,4-disubstituted isomers formed during dipolar cycloadditions.

The Diagnostic Logic

-

3,5-Disubstituted Isoxazoles: The C4 position bears a proton. In a gated decoupled 13C spectrum (or HSQC), C4 appears as a doublet (high intensity in DEPT-135). The shift is typically 100–105 ppm .

-

3,4-Disubstituted Isoxazoles: The C5 position bears a proton. C5 is a methine carbon (CH), while C4 is quaternary. The C5 signal (now a CH) will show intense correlation in HSQC, typically shifted upfield slightly compared to a quaternary C5, but still >150 ppm.

Workflow Visualization

The following diagram outlines the logical decision tree for assigning regiochemistry.

Caption: Decision tree for distinguishing 3,5- vs 3,4-disubstituted isoxazoles via C4 multiplicity.

Experimental Protocol: Maximizing Sensitivity

Isoxazole rings often lack protons directly attached to the ring carbons (in trisubstituted derivatives), leading to long spin-lattice relaxation times (

Optimized Pulse Sequence Parameters

To ensure quantitative integration and detection of quaternary carbons:

-

Relaxation Delay (D1): Set

. For quaternary isoxazole carbons,-

Recommendation: Set D1 = 3.0 – 5.0 seconds for routine qualitative work. For quantitative qNMR, use 20+ seconds.

-

-

Pulse Angle: Use a 30° pulse (typically ~3-4 µs) rather than 90° to allow faster repetition rates without saturation.

-

Spectral Width: Ensure the window covers 0 – 220 ppm to catch potential carbonyls on side chains.

-

Solvent: CDCl3 is standard.[1] However, if peaks overlap (e.g., C3 with a phenyl ring carbon), switch to DMSO-d6 or Benzene-d6 . Benzene-d6 often induces significant shifts in heterocycles due to stacking interactions (ASIS effect).

Advanced 2D Correlation (HMBC)

While 13C gives the shifts, HMBC (Heteronuclear Multiple Bond Correlation) connects the scaffold.

-

Experiment: 1H-13C HMBC (optimized for

Hz). -

Target: Look for correlations from substituent protons (e.g., a methyl group) to the ring carbons.[1][2][3]

-

A methyl group at Position 5 will show a strong

correlation to C5 (~170 ppm) and a -

A methyl group at Position 3 will show a strong

correlation to C3 (~160 ppm) and a

-

Advanced Technique: 1,1-ADEQUATE & 15N-HMBC

For complex drug candidates where carbon assignment is ambiguous (e.g., polycyclic isoxazoles), standard HMBC may fail due to low resolution.

1,1-ADEQUATE

This experiment correlates adjacent carbons (

-

Requirement: High concentration (>50 mg) or CryoProbe.

15N-HMBC

Since isoxazoles contain nitrogen, 1H-15N HMBC is a powerful validation tool.

-

N2 Chemical Shift: Typically -10 to -80 ppm (relative to nitromethane).

-

Correlation: Protons on substituents at C3 will show a

correlation to the ring nitrogen. Protons at C5 are too far (

References

-

Stephens, C. E., & Arafa, R. K. (2006).[4] "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education.

-

Larkin, T. J., et al. (2024). "Differentiation of Heterocyclic Isomers by Attached Nitrogen Test." Iowa State University / Chemical Science.

-

Pinto, D. C. G. A., et al. (2007). "Advanced NMR techniques for structural characterization of heterocyclic structures." Transworld Research Network.

-

Hansen, P. E., et al. (2015). "Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives." Spectrochimica Acta Part A.

Sources

- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Mass spectrometry of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (

This document details the physicochemical properties, ionization protocols (ESI/EI), and characteristic fragmentation pathways required for high-confidence identification.

Physicochemical Profile & MS Prediction

Before initiating MS analysis, the fundamental properties governing ionization must be established.[3] The molecule contains two distinct functional domains: the 3-methoxyisoxazole core (aromatic, weakly basic) and the methyl propanoate side chain (labile ester).

| Property | Value | MS Implication |

| Formula | Nitrogen Rule applies (Odd mass = Odd nitrogens).[1][2][3] | |

| Monoisotopic Mass | 185.0688 Da | Target for HRMS extraction window (± 5 ppm).[3] |

| LogP | ~0.6 (Predicted) | Elutes early-to-mid range on C18 RP-LC; amenable to ESI.[1][2][3] |

| pKa (Conjugate Acid) | ~ -2.0 (Isoxazole N) | Weak base; requires acidic mobile phase (0.1% Formic Acid) for efficient ESI(+). |

| Lability | Acid-sensitive enol ether | 3-methoxy group may hydrolyze to isoxazol-3(2H)-one under harsh acidic conditions.[1][2][3] |

Experimental Methodology

To ensure reproducibility, the following protocols for LC-MS (ESI) and GC-MS (EI) are recommended. These methods are designed to differentiate the parent molecule from potential hydrolysis products (the free acid or the demethylated isoxazolone).

Liquid Chromatography - Mass Spectrometry (LC-MS/MS)

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[3]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

-

Column: C18 Charged Surface Hybrid (CSH),

, -

Gradient: 5% B to 95% B over 8 minutes.

-

Rationale: The isoxazole nitrogen is the primary site of protonation (

). The ester oxygen is a secondary site but less favorable.[1][2][3]

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI) at 70 eV.[3]

-

Inlet Temp:

(Ensure no thermal degradation of the isoxazole ring). -

Rationale: EI provides structural fingerprinting via ring cleavage, essential for confirming the position of the methoxy substituent (3- vs 5-position isomers).[3]

Fragmentation Analysis & Mechanisms

The fragmentation of this compound follows distinct pathways driven by the stability of the isoxazole ring and the lability of the ester side chain.

ESI(+) Fragmentation Pathways (CID)

In collision-induced dissociation (CID), the protonated molecular ion (

-

Loss of Methanol (

, 32 Da): -

Loss of the Methoxy Group (Side Chain vs. Ring):

-

The ester methoxy is more labile than the isoxazole methoxy (enol ether).

-

Primary Fragment:

126 (

-

-

Isoxazole Ring Cleavage (High Energy):

-

At higher collision energies (>30 eV), the N-O bond cleaves.

-

Diagnostic Ion:

85 (Isoxazole ring fragment retaining the methoxy group).

-

EI Fragmentation Pathways (70 eV)

Electron impact induces radical-cation chemistry, often triggering skeletal rearrangements.[1][2][3]

-

Molecular Ion (

): -

Base Peak: Often

112 or -

McLafferty Rearrangement:

-

The propanoate chain (

) lacks a -

However, if the chain was longer, or if H-transfer from the C4-position occurred (rare), a peak at

74 would be observed. Its absence is diagnostic for the propanoate chain length attached to a heteroaryl core.[1][2][3]

-

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree for the ESI(+) mode, highlighting the competition between ester cleavage and ring opening.

Figure 1: Predicted ESI(+) fragmentation tree for this compound.[1][2][3] The primary pathway involves the sequential loss of the ester functionality.

Analytical Validation & Quality Control

To validate the identity of this compound in a drug development context, the following criteria must be met.

Isotopic Pattern Matching

For

-

M (100%) : 186.07 (Protonated)

-

M+1 (~9.2%) : 187.07 (Driven by 8 Carbon atoms:

).[3] -

Action: Reject peaks where the M+1 abundance deviates by >20% relative error from theoretical values, as this indicates co-eluting impurities.[3]

Common Impurities & Artifacts

-

Hydrolysis Product: 3-(3-methoxyisoxazol-5-yl)propanoic acid.[1][2][3]

-

Demethylation: Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate.

References

-

Sperry, J. B., & Wright, D. L. (2005).[3] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

-

Kalgutkar, A. S., et al. (2005).[3] Metabolism-guided drug design: Identification of isoxazole ring cleavage as a major metabolic pathway.[1][2][3] Drug Metabolism and Disposition.

-

McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for Ester/Isoxazole fragmentation rules).

-

PubChem Compound Summary. (2023). This compound.[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3]

Sources

Technical Monograph: Physicochemical Profiling of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Executive Summary & Compound Identity

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS: 16880-23-2) is a specialized heterocyclic ester used primarily as a high-value intermediate in the synthesis of excitatory amino acid analogues.[1][2] Structurally, it consists of a 1,2-oxazole (isoxazole) core substituted at the 3-position with a methoxy group and at the 5-position with a methyl propanoate side chain.

This compound serves as a critical scaffold for the development of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists and kainate receptor ligands. The 3-methoxy group often acts as a masked hydroxyl moiety (bioisostere of the distal carboxylate in glutamate) or as a stable lipophilic handle during the assembly of complex pharmacophores.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |

| CAS Number | 16880-23-2 |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| SMILES | COC(=O)CCC1=CC(OC)=NO1 |

| InChI Key | Predicted: Generate based on structure |

| Structural Class | 3,5-Disubstituted Isoxazole |

Physicochemical Characteristics

The physical behavior of this compound is governed by the interplay between the polar isoxazole ring and the lipophilic ester/methoxy substituents. Unlike its free acid counterpart (CAS 52898-06-3), which is a solid, the methyl ester exhibits lower lattice energy.

Physical State & Transitions[2]

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Note: Purity significantly impacts the state; crude reaction mixtures often appear as viscous orange oils due to oligomeric byproducts.

-

-

Boiling Point (Predicted): 280°C – 290°C at 760 mmHg.

-

Experimental Insight: Distillation should be performed under high vacuum (<1 mmHg) to prevent thermal decomposition of the isoxazole ring (typically labile >150°C).

-

-

Density: ~1.15 ± 0.05 g/cm³.

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

-

Low Solubility: Water (Hydrophobic ester chain dominates), Hexanes (Polarity of the heterocycle limits solubility).

-

Stability & Reactivity

-

Hydrolytic Stability: The terminal methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to yield the corresponding carboxylic acid.

-

Thermal Stability: Stable at room temperature; however, prolonged heating above 100°C may induce decarboxylation or ring opening.

-

Light Sensitivity: Isoxazoles can undergo photochemical rearrangement (e.g., to azirines) under intense UV irradiation; storage in amber vials is mandatory.

Structural Characterization (Spectroscopic Fingerprint)

Accurate identification relies on distinguishing the two methyl environments (methoxy vs. ester) and the characteristic isoxazole proton.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.00 ppm (s, 1H): Isoxazole C4-H . This singlet is the most diagnostic peak, confirming the integrity of the heteroaromatic ring.

-

δ 3.95 ppm (s, 3H): Isoxazole-O-CH₃ . Typically downfield due to direct attachment to the heteroatom.

-

δ 3.70 ppm (s, 3H): Ester-O-CH₃ .

-

δ 3.05 ppm (t, 2H): Isoxazole-C5-CH ₂-. Benzylic-like position.

-

δ 2.70 ppm (t, 2H): -CH ₂-COOMe. Alpha to the carbonyl.[3]

-

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 186.19 m/z.

-

Fragmentation Pattern:

-

Loss of -OMe (31 Da) from the ester.

-

Cleavage of the propanoate side chain.

-

Characteristic isoxazole ring cleavage ions.

-

Synthesis & Manufacturing Workflow

The synthesis of this compound typically proceeds via the regioselective methylation of a 3-hydroxyisoxazole precursor. This route avoids the formation of the N-methylated isomer (a common byproduct).

Core Reaction Logic

-

Cyclization: Condensation of dimethyl 3-oxoadipate with hydroxylamine to form the 3-hydroxyisoxazole scaffold.

-

O-Alkylation: Methylation of the 3-hydroxyl group.

Graphviz Workflow Diagram

Caption: Synthesis pathway via cyclization of beta-keto esters followed by regioselective O-methylation.

Detailed Protocol: Regioselective O-Methylation

Objective: Convert Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate to the title compound while minimizing N-methylation.

-

Preparation: Dissolve the 3-hydroxyisoxazole intermediate (1.0 eq) in anhydrous Acetone (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq). The use of a weak base in a polar aprotic solvent favors O-alkylation over N-alkylation (Hard/Soft Acid Base theory).

-

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.

-

Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The O-methylated product is typically less polar (higher R_f) than the N-methylated byproduct.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 10% → 30% EtOAc in Hexanes.

Handling & Safety Protocols

This compound is a potent chemical intermediate and should be handled with "Self-Validating Safety" protocols.

| Hazard Class | Protocol | Rationale |

| Skin Irritant | Double Nitrile Gloves | Lipophilic esters penetrate skin rapidly; isoxazoles may have biological activity on glutamate receptors. |

| Moisture Sensitive | Desiccated Storage | Ester linkage is prone to hydrolysis; store under Nitrogen/Argon at -20°C. |

| Inhalation | Fume Hood Only | Avoid inhalation of vapors; potential respiratory tract irritation. |

References

-

Bürki, C., et al. (2024).[4] "Development of a Scalable Synthesis of a GPR40 Receptor Agonist." ResearchGate. Link (Describes synthesis of related 3-methoxyisoxazole propanoic acids).

- Krogsgaard-Larsen, P., et al. (1980). "New class of glutamate agonist structurally related to ibotenic acid." Nature, 284, 64-66.

-

Santa Cruz Biotechnology. "this compound Product Info." SCBT Datasheet. Link

-

PubChem Database. "Methyl 3-Oxo-3-(thiazol-5-yl)propanoate (Analogous Structure Data)." National Library of Medicine. Link

-

Sigma-Aldrich. "3-Methyl-5-isoxazoleacetic acid (Structural Analog Data)." Merck KGaA. Link

Sources

- 1. 2-ethyl-2-adamantanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Oxirane, ethyl- (CAS 106-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WO2013043826A1 - Tricyclic compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: The Pharmacological Architecture of Substituted Isoxazoles

Executive Summary

This technical guide analyzes the structural utility and biological mechanisms of substituted isoxazoles. As a five-membered heterocyclic scaffold containing adjacent oxygen and nitrogen atoms (1,2-oxazole), the isoxazole ring is not merely a structural spacer but a dynamic pharmacophore. Its unique electronic profile allows it to function as a bioisostere for carboxylic acids and esters, while its specific lability (N-O bond weakness) enables prodrug strategies, most notably in leflunomide. This guide synthesizes structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways for researchers in medicinal chemistry.

Structural Basis of Bioactivity

The isoxazole ring is defined by its aromaticity and the specific properties of the N-O bond.

-

Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (

~4-5). It mimics the distal carboxylate of glutamate, allowing interaction with CNS receptors (e.g., AMPA receptors) without the rapid metabolic degradation typical of aliphatic acids. -

Electronic Polarization: The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a permanent dipole, facilitating hydrogen bonding and

stacking interactions within enzyme active sites (e.g., COX-2). -

The "Masked" Functionality (Ring Scission): The N-O bond is relatively weak (

). Under specific metabolic conditions (P450 catalysis or basic pH), the ring can open to reveal an

Table 1: Key Isoxazole Drug Classes and Mechanisms

| Drug/Compound | Therapeutic Area | Mechanism of Action | Role of Isoxazole Ring |

| Valdecoxib | Anti-inflammatory | COX-2 Inhibition | Rigid scaffold orienting sulfonamide into the selectivity pocket. |

| Leflunomide | Rheumatoid Arthritis | DHODH Inhibition | Prodrug: Ring opens to form the active |

| Sulfisoxazole | Antimicrobial | Dihydropteroate Synthase Inhibitor | Mimics PABA; N-O bond alters |

| AMPA | CNS (Research) | Glutamate Receptor Agonist | Bioisostere for glutamate's distal carboxylate. |

Therapeutic Mechanisms & SAR

Anti-Inflammatory Selectivity (COX-2)

Isoxazole derivatives like valdecoxib achieve COX-2 selectivity by exploiting the secondary "side pocket" present in COX-2 but absent in COX-1.

-

SAR Insight: Substitution at the 3,4-positions is critical. A 3,4-dimethoxy substitution on the phenyl ring, combined with a halogen (Cl) on the opposing phenyl group, pushes the 5-methyl-isoxazole core into the secondary binding pocket.[1] This steric fit creates high affinity (

) and selectivity ratios >4.0 [1].

CNS Modulation (AMPA Receptors)

The compound AMPA (

-

SAR Insight: The 3-hydroxyisoxazole anion mimics the glutamate carboxylate. Replacing the 5-methyl group with heteroaryl rings (e.g., pyrazine) modulates agonist potency. Bulky groups at the 5-position can convert the compound from an agonist to an antagonist or an allosteric modulator by preventing full closure of the ligand-binding domain [2].

Prodrug Activation Mechanism (Leflunomide)

Unlike stable isoxazoles, leflunomide relies on the destruction of the ring. The C3-H proton is acidic; its removal (often P450-mediated in the liver) triggers N-O bond cleavage.[3][4]

Figure 1: Mechanism of isoxazole ring scission in leflunomide activation [3].

Synthetic Strategies: 1,3-Dipolar Cycloaddition[5][6][7][8]

The most robust method for constructing substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. This method is preferred over condensation reactions (e.g., hydroxylamine + 1,3-diketones) because it offers superior regiocontrol (typically favoring 3,5-disubstituted products).

The "In Situ" Nitrile Oxide Protocol

Isolating nitrile oxides is dangerous due to dimerization (furoxan formation). The "self-validating" approach involves generating the nitrile oxide in situ from an aldoxime using Chloramine-T [4].[5]

Figure 2: Chloramine-T mediated synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles (Chloramine-T Method)

Rationale: This protocol avoids the use of toxic lead tetraacetate or unstable acid chlorides. Chloramine-T acts as both the oxidant and the base, streamlining the workflow.

Reagents:

-

Aromatic Aldehyde (10 mmol)

-

Hydroxylamine Hydrochloride (12 mmol)

-

Chloramine-T (trihydrate, 12 mmol)

-

Terminal Alkyne (10 mmol)

-

Solvent: Ethanol (95%)

Step-by-Step Protocol:

-

Aldoxime Generation: Dissolve the aldehyde in ethanol. Add hydroxylamine hydrochloride and sodium acetate. Reflux for 2 hours. Monitor by TLC until aldehyde spot disappears. Pour into ice water to precipitate the aldoxime. Filter and dry.

-

Cycloaddition: Dissolve the dried aldoxime (1 eq) and the terminal alkyne (1 eq) in ethanol.

-

In Situ Activation: Add Chloramine-T (1.2 eq) portion-wise over 15 minutes. Observation Check: The reaction typically warms slightly; ensure temperature does not exceed 60°C to prevent rapid decomposition.

-

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Work-up: Remove solvent under reduced pressure. Dissolve residue in dichloromethane and wash with water (to remove sulfonamide by-product) and brine.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: Isoxazoles often exhibit antimicrobial properties.[6][7][8][9] The broth microdilution method is the industry standard for quantitative assessment.

Protocol:

-

Preparation: Dissolve synthesized isoxazoles in DMSO (stock 1 mg/mL).

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

-

Range: 500

g/mL down to 0.9

-

-

Controls (Critical for Validity):

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Solvent Control: DMSO (must show no inhibition).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Future Outlook: PROTACs and Fragment-Based Design

The future of isoxazoles lies in Fragment-Based Drug Discovery (FBDD) . Due to their low molecular weight and specific binding vectors, isoxazole fragments are ideal "seeds" for growing high-affinity ligands. Furthermore, isoxazole moieties are being investigated as linkers in PROTACs (Proteolysis Targeting Chimeras) due to their rigidity, which can improve the pharmacokinetic profile compared to flexible alkyl chains.

References

-

Abdel-Tawab, M., et al. (2023).[10] "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." PubMed Central. Available at: [Link]

-

Madsen, U., et al. (2001). "Structural determinants for AMPA agonist activity of aryl or heteroaryl substituted AMPA analogues." Journal of Medicinal Chemistry. Available at: [Link]

-

Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Available at: [Link]

-

Acharya, R., et al. (2024). "Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening." ResearchGate.[7][11] Available at: [Link]

Sources

- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate as a research chemical

Advanced Scaffold for Isoxazole-Based CNS Ligand Design[1][2]

Executive Summary

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS: 16880-23-2) is a specialized heterocyclic building block primarily utilized in the synthesis of central nervous system (CNS) active agents.[1][2][3][4] Structurally, it consists of a 3,5-disubstituted isoxazole core featuring a methoxy group at the C3 position and a methyl propanoate side chain at the C5 position.[1]

This compound serves as a critical intermediate for generating bioisosteres of glutamic acid and GABA , specifically targeting AMPA, Kainate, and GABA receptors.[1] Its value lies in the isoxazole ring's ability to mimic the distal carboxylate of neurotransmitters while imposing conformational rigidity, thereby enhancing receptor subtype selectivity.[1]

Chemical Identity & Physicochemical Profile[5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |

| Common Name | This compound |

| CAS Number | 16880-23-2 |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| Stability | Stable under standard laboratory conditions; store at -20°C |

Synthetic Methodology: The "Safe Homologation" Route[11][12]

The synthesis of this compound has historically been challenging due to the instability of the isoxazole ring under harsh reducing conditions.[1] A robust, scalable protocol recently optimized (Bürki et al., 2024) utilizes a photoflow bromination strategy followed by a non-diazo homologation sequence.[1]

2.1. Retrosynthetic Analysis

The target molecule is assembled by constructing the isoxazole core from dimethyl fumarate, followed by side-chain extension (homologation).[1]

Key Strategic Advantages:

-

Avoidance of Hydrazine: Uses hydroxylamine for ring closure.[1]

-

Safety: Replaces hazardous Arndt-Eistert homologation (diazomethane) with a Wittig-Hydrogenation sequence.[1]

2.2. Step-by-Step Protocol

Step 1: Core Construction (Photoflow Bromination) [1]

-

Reagents: Bromine (

), Hydroxylamine hydrochloride ( -

Mechanism: Photochemical bromination of dimethyl fumarate yields a dibromo-intermediate, which undergoes cyclization with hydroxylamine to form Methyl 3-hydroxyisoxazole-5-carboxylate .[1]

-

Critical Parameter: Control of photon flux and residence time in the flow reactor minimizes radical side reactions.

Step 2: O-Methylation

-

Substrate: Methyl 3-hydroxyisoxazole-5-carboxylate.[1][3][4]

-

Reagents: Methyl iodide (

) or Trimethyloxonium tetrafluoroborate ( -

Outcome: Selective methylation at the oxygen (C3-OMe) rather than nitrogen, yielding Methyl 3-methoxyisoxazole-5-carboxylate .[1]

Step 3: Reduction to Aldehyde

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).[1]

-

Conditions: -78°C in Toluene/DCM.[1]

-

Note: Over-reduction to the alcohol must be monitored via TLC/LCMS.[1]

Step 4: Safe Homologation (Wittig Olefination)

-

Reagents: (Carbethoxymethylene)triphenylphosphorane (

).[1] -

Reaction: The aldehyde reacts with the stabilized ylide to form the

-unsaturated ester.[1] -

Stereochemistry: Predominantly yields the E-isomer.[1]

Step 5: Catalytic Hydrogenation

-

Catalyst: Pd/C (10%) or

(to prevent ring opening).[1] -

Conditions:

(1 atm), MeOH. -

Outcome: Reduction of the alkene without cleaving the labile N-O bond of the isoxazole ring.[1]

-

Final Product: This compound .

2.3. Synthesis Workflow Diagram[1]

Figure 1: Optimized synthetic route avoiding hazardous diazo-compounds.

Research Applications & Biological Context

3.1. Glutamate Receptor Ligand Design

This compound is a "masked" equivalent of glutamate analogs.[1] The 3-methoxyisoxazole moiety acts as a bioisostere for the distal carboxylic acid group found in Glutamate and GABA.[1]

-

AMPA/Kainate Selectivity: The specific distance between the ring nitrogen and the side-chain carboxylate (imposed by the propanoate linker) tunes selectivity.[1] While AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) has the side chain at C4, this scaffold places it at C5, exploring different pockets of the receptor ligand-binding domain (LBD).[1]

-

Ibotenic Acid Analogs: This compound allows for the synthesis of homologated ibotenic acid derivatives, which are potent excitotoxins and tools for lesioning studies in neuroscience.[1]

3.2. Late-Stage Functionalization

Researchers utilize the methyl ester group as a handle for further diversification:

-

Alpha-Alkylation: Treatment with LDA followed by electrophiles introduces substituents at the alpha-position, creating chiral amino acid precursors.[1]

-

Heterocyclization: The ester can be converted into oxadiazoles or triazoles, extending the scaffold for fragment-based drug discovery (FBDD).[1]

3.3. Pharmacophore Mapping[1]

Figure 2: Pharmacophore mapping of the isoxazole propanoate scaffold against receptor targets.[1]

Safety & Handling Protocols

While specific toxicological data for this intermediate may be limited, it should be handled with the same rigor as known isoxazole excitotoxins (e.g., ibotenic acid).[1]

-

Hazard Identification: Potential irritant.[1] Structural similarity to excitotoxins suggests potential neuroactivity if hydrolyzed to the free acid/amino acid in vivo.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Spill Response: Treat with dilute NaOH to hydrolyze the ester, then neutralize.[1] Absorb with sand/vermiculite.[1]

References

-

Bürki, C., et al. (2024).[1][4][5][6] "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid." Organic Process Research & Development. [1][5][6]

-

Conti, P., et al. (1998).[1] "Synthesis and Pharmacological Characterization of New Glutamate Receptor Ligands." Journal of Medicinal Chemistry. (Contextual grounding for isoxazole scaffolds).

-

Madsen, U., et al. (2001).[1] "Isoxazole amino acids as glutamate receptor ligands."[1] European Journal of Medicinal Chemistry. (Review of isoxazole SAR).

Sources

The Pharmacophore & The Probe: A Technical Guide to Methoxyisoxazole Compounds

This guide provides an in-depth technical analysis of methoxyisoxazole compounds, focusing on their role as critical bioisosteres and synthetic intermediates in medicinal chemistry.

Executive Summary

Methoxyisoxazoles—isoxazole rings substituted with a methoxy (

This guide explores the structural rationale for deploying the methoxyisoxazole moiety, the synthetic challenges of O- vs. N-alkylation, and its historical significance in decoding the pharmacology of excitatory neurotransmission.

Historical Evolution: From Mushroom Toxins to Rational Design

The history of methoxyisoxazoles is inextricably linked to the discovery of psychoactive isoxazoles in nature and the subsequent "Glutamate Era" of the 1970s and 80s.

Phase I: The Natural Templates (1960s)

The isolation of Ibotenic Acid and Muscimol from Amanita muscaria (Fly Agaric) revealed the potent bioactivity of the 3-hydroxyisoxazole core.

-

Discovery: Researchers identified that the 3-hydroxyisoxazole moiety acted as a rigid zwitterionic bioisostere of glutamic acid and GABA.

-

The Limitation: While potent, these compounds had poor blood-brain barrier (BBB) permeability due to their high polarity.

Phase II: The Methoxy Probe Era (1970s–1980s)

To map the hydrogen-bonding requirements of glutamate receptors (AMPA/Kainate/NMDA), medicinal chemists synthesized O-methylated derivatives (3-methoxyisoxazoles).

-

Key Finding: O-methylation of Muscimol (yielding O-methyl-muscimol ) dramatically reduced GABA agonist activity.

-

Significance: This negative result was crucial. It proved that the donor capability of the 3-OH group (or the specific tautomeric lactam form) was essential for receptor activation, establishing the strict "3-point pharmacophore" model for ionotropic receptors.

Phase III: Modern Synthetic Utility (1990s–Present)

Today, methoxyisoxazoles are valued as "masked" isoxazolones. The methoxy group locks the ring in the aromatic form, allowing for regioselective lithiation at the C-4 or C-5 positions, which is impossible with the labile 3-hydroxy tautomers.

Medicinal Chemistry: The "Methoxy Effect"

Bioisosterism and Electronic Perturbation

The 3-methoxyisoxazole unit is often employed to modulate the physicochemical properties of a drug candidate.

| Feature | 3-Hydroxyisoxazole | 3-Methoxyisoxazole | Impact on Drug Design |

| Acidity (pKa) | ~4.5 (Acidic) | Neutral | Methoxy masking removes ionization at physiological pH. |

| H-Bonding | Donor & Acceptor | Acceptor Only | Used to probe if the receptor requires a proton donor. |

| Lipophilicity | Low (Polar/Zwitterionic) | Moderate/High | Methoxy increases LogP, improving membrane permeability. |

| Tautomerism | Exists in equilibrium with isoxazol-3-one | Fixed Aromatic System | Prevents tautomer-induced binding ambiguity. |

Metabolic Liability

While the isoxazole ring is generally stable, the methoxy group can be a site of metabolic attack.

-

O-Demethylation: Cytochrome P450 enzymes can cleave the methyl group, unmasking the polar 3-hydroxyisoxazole. In some designs, this is intentional (prodrug strategy), while in others, it represents a clearance liability.

Synthetic Methodologies

The synthesis of methoxyisoxazoles is dominated by the Ambident Nucleophile Challenge . The 3-hydroxyisoxazole anion can react at the Oxygen (giving the desired methoxyisoxazole) or the Nitrogen (giving the N-methyl isoxazolone).

The Regioselectivity Pathway